1-Hydroxytrimazosin

説明

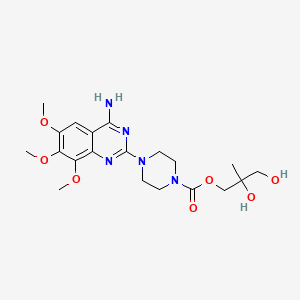

1-Hydroxytrimazosin is a metabolite identified in studies analyzing the extracellular products of Bacillus subtilis subsp. stecoris. It is characterized by a hydroxyl group attached to the parent compound, trimazosin, a quinazoline-derived alpha-1 adrenergic receptor antagonist used clinically for hypertension management. The hydroxylation likely alters its physicochemical properties, such as polarity and solubility, which may influence its pharmacokinetic profile and biological activity.

特性

CAS番号 |

88321-10-2 |

|---|---|

分子式 |

C20H29N5O7 |

分子量 |

451.5 g/mol |

IUPAC名 |

(2,3-dihydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C20H29N5O7/c1-20(28,10-26)11-32-19(27)25-7-5-24(6-8-25)18-22-14-12(17(21)23-18)9-13(29-2)15(30-3)16(14)31-4/h9,26,28H,5-8,10-11H2,1-4H3,(H2,21,22,23) |

InChIキー |

VEBRPYJKGGXNTN-UHFFFAOYSA-N |

SMILES |

CC(CO)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |

正規SMILES |

CC(CO)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |

同義語 |

1-hydroxytrimazosin 2-hydroxy-2-hydroxymethylpropyl-4(4-amino-6,7,8-trimethoxy-2-quinazolinyl)-1-piperazine carboxylic acid CP 23,445 CP 23445 CP-23445 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Trimazosin Hydrochloride

- Structure : Trimazosin (CAS: 53746-46-6) is a quinazoline derivative with a piperazinyl side chain. The parent compound lacks the hydroxyl group present in 1-Hydroxytrimazosin.

- Pharmacology : As an alpha-1 adrenergic blocker, trimazosin reduces blood pressure by vasodilation. Its metabolite, this compound, may retain partial receptor affinity but with modified absorption and excretion due to increased hydrophilicity.

- Clinical Use : Approved for hypertension, trimazosin’s therapeutic effects are well-documented, whereas this compound’s bioactivity remains understudied .

Hydroxysimazine (2-Hydroxysimazine)

- Structure: A triazine derivative with hydroxyl and ethylamino substituents (CAS: 2599-11-3). Unlike this compound’s quinazoline core, hydroxysimazine features a triazinone ring.

- Function : Hydroxysimazine is a degradation product of simazine, a herbicide. The hydroxyl group enhances environmental persistence but reduces herbicidal activity compared to its chlorinated precursor.

- Toxicity : Simazine derivatives are associated with endocrine-disrupting effects, while this compound’s toxicity profile is uncharacterized .

Fenpyroximate

- Structure : An acaricide with a pyrazole moiety, unrelated to quinazolines or triazines.

- Activity : In the same metabolomics study, fenpyroximate showed comparable retention time (5.91 min) to this compound but a higher VIP score (1.90 vs. 1.87), indicating stronger discriminatory power in the model .

Comparative Data Table

| Compound | Core Structure | Key Substituents | Biological Role | VIP Score | FC | p-value |

|---|---|---|---|---|---|---|

| This compound | Quinazoline | Hydroxyl, piperazinyl | Metabolite (potential antimicrobial) | 1.87 | 0.75 | <0.01 |

| Trimazosin | Quinazoline | Piperazinyl | Antihypertensive | N/A | N/A | N/A |

| Hydroxysimazine | Triazinone | Hydroxyl, ethylamino | Herbicide degradation product | N/A | N/A | N/A |

| Fenpyroximate | Pyrazole | Benzoyl, methoxy | Acaricide | 1.90 | 0.69 | <0.01 |

Key Research Findings

Structural Impact on Activity : Hydroxylation in this compound may reduce membrane permeability compared to trimazosin, limiting its CNS penetration but enhancing renal excretion .

agricultural) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。